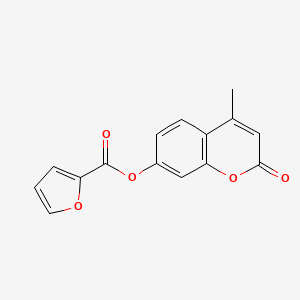

4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Vue d'ensemble

Description

4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a chemical compound with the molecular formula C15H10O5. It belongs to the class of coumarins, which are known for their diverse biological activities. This compound has been studied for its potential anticoronaviral properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves the reaction of 4-methylcoumarin with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C15H10O5

- Molecular Weight : 270.24 g/mol

- IUPAC Name : 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

The compound features a coumarin backbone fused with a furan ring, which contributes to its unique reactivity and biological properties.

Antiviral Activity

Research has indicated that this compound exhibits significant potential as an anticoronaviral agent . It is believed to inhibit the replication of coronaviruses by targeting specific viral proteins or enzymes essential for their lifecycle.

Anticoagulant Properties

The compound has been studied for its ability to inhibit Factor XIa, a key enzyme in the coagulation cascade, suggesting its potential use in developing novel anticoagulant therapies .

Antimicrobial and Antioxidant Activities

In addition to antiviral properties, the compound has demonstrated antimicrobial and antioxidant activities, making it a candidate for further investigation in treating infections and oxidative stress-related conditions.

Mechanistic Studies

Studies on the mechanism of action of this compound have focused on its interaction with viral proteins through molecular docking simulations and kinetic assays. These studies aim to elucidate how the compound binds to target sites and inhibits viral replication pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-methylcoumarin with furan-2-carboxylic acid under controlled conditions to optimize yield and purity. Its versatile structure allows for the development of various derivatives that may enhance biological activity or alter pharmacokinetic properties .

Material Science

The unique structural features of this compound make it valuable in the development of new materials, particularly those requiring specific chemical reactivity or stability under varying conditions.

Pharmaceutical Development

Given its diverse biological activities, this compound serves as a building block for synthesizing more complex pharmaceutical agents, potentially leading to new therapeutic options across various medical fields .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Medicinal Chemistry | Antiviral, anticoagulant | Potential treatment for viral infections |

| Biological Research | Mechanistic studies, synthesis of derivatives | Focus on interaction with viral proteins |

| Industrial Applications | Material science, pharmaceutical development | Useful for creating new chemical entities |

Mécanisme D'action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins that are crucial for the survival and replication of coronaviruses. The exact pathways and molecular targets are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Coumarin: A parent compound with a similar structure but lacking the furan-2-carboxylate group.

4-Methylcoumarin: Similar to 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate but without the furan moiety.

Furan-2-carboxylic acid: Contains the furan ring but lacks the coumarin structure.

Uniqueness

What sets this compound apart from these similar compounds is its combined structure, which imparts unique biological activities and chemical properties. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Activité Biologique

4-Methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a coumarin derivative notable for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anticoagulation and antiviral treatments. Its molecular formula is , and it belongs to a class of compounds known for their pharmacological properties.

The synthesis of this compound typically involves the reaction of 4-methylcoumarin with furan-2-carboxylic acid. This reaction is generally catalyzed and conducted under controlled conditions to optimize yield and purity. The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in medicinal chemistry.

Anticoagulant Properties

Recent studies have highlighted the compound's significant anticoagulant activity through direct inhibition of coagulation factor XIa (FXIa). In a study, this compound exhibited an IC50 value of 0.77 µM , indicating potent inhibition of FXIa. This selectivity was noted over other serine proteases involved in coagulation and fibrinolysis, suggesting its potential as a safer anticoagulant alternative .

| Biological Activity | IC50 Value | Selectivity |

|---|---|---|

| FXIa Inhibition | 0.77 µM | Moderate to High |

Antiviral Activity

The compound has also been investigated for its potential antiviral properties, particularly against coronaviruses. Preliminary findings suggest that it may inhibit viral replication by targeting specific enzymes critical for the virus's life cycle. The exact mechanisms are still under research, but the structural features of the compound are believed to contribute to its antiviral efficacy .

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes pivotal for coagulation and viral replication. By inhibiting FXIa, the compound effectively disrupts the coagulation cascade, which could be beneficial in managing thrombotic disorders . Additionally, its antiviral action may involve competitive inhibition or allosteric modulation of viral enzymes.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Coumarin | Basic coumarin structure | Broad spectrum of activities |

| 4-Methylcoumarin | Lacks furan moiety | Antimicrobial properties |

| Furan-2-carboxylic acid | Lacks coumarin structure | Limited biological activity |

The combined structure of this compound imparts unique properties that enhance its biological activity compared to these related compounds .

Case Studies

- Anticoagulant Study : A study assessing the anticoagulant effects demonstrated that at a concentration of 72 µM , this compound significantly prolonged activated partial thromboplastin time (APTT) in human plasma, confirming its anticoagulant potential .

- Antiviral Assessment : Another investigation focused on the antiviral properties against coronaviruses revealed promising results, indicating that further exploration could lead to novel therapeutic options in treating viral infections .

Propriétés

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-9-7-14(16)20-13-8-10(4-5-11(9)13)19-15(17)12-3-2-6-18-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAYNWNBGPUATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352517 | |

| Record name | 2-Furancarboxylic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87468-02-8 | |

| Record name | 2-Furancarboxylic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.